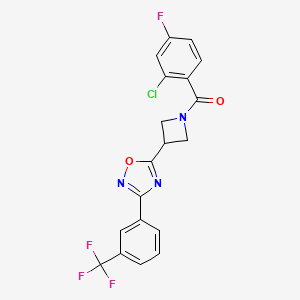
(2-Chloro-4-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H12ClF4N3O2 and its molecular weight is 425.77. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
Research has delved into the crystal packing and molecular interactions of derivatives containing the biologically active 1,2,4-oxadiazole moiety. Sharma et al. (2019) investigated four (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives, highlighting the role of non-covalent interactions, such as lone pair (lp)-π interactions and halogen bonding, in their supramolecular architectures. These interactions contribute to the stabilization of molecular conformations and the overall crystal lattice, offering insights into designing compounds with desired physical and chemical properties (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial Activity
Compounds featuring the 1,2,4-oxadiazole core have also been synthesized and tested for their antimicrobial efficacy. Rai et al. (2010) synthesized a series of novel derivatives and evaluated their in vitro antibacterial activity, demonstrating that specific modifications to the 1,2,4-oxadiazole ring can significantly enhance antimicrobial potency. This suggests potential applications in developing new antimicrobial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Anticancer Potential
The biological evaluation of derivatives incorporating the 1,2,4-oxadiazole and azetidine units against cancer cell lines has revealed promising anticancer activity. For instance, Naik, Mahanthesha, and Suresh (2022) reported on the synthesis of derivatives with significant cytotoxicity against the MCF-7 breast cancer cell line, indicating the therapeutic potential of such compounds in oncology (Naik, Mahanthesha, & Suresh, 2022).
Synthesis and Characterization
The synthesis and structural characterization of novel compounds featuring both the 1,2,4-oxadiazole and azetidine units have been a focus of chemical research. Studies such as those by Sreeramulu and Ashokgajapathiraju (2014) have contributed to the development of methodologies for preparing these compounds, which are essential for exploring their applications further (Sreeramulu & Ashokgajapathiraju, 2014).
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF4N3O2/c20-15-7-13(21)4-5-14(15)18(28)27-8-11(9-27)17-25-16(26-29-17)10-2-1-3-12(6-10)19(22,23)24/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSAODZKLBZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)

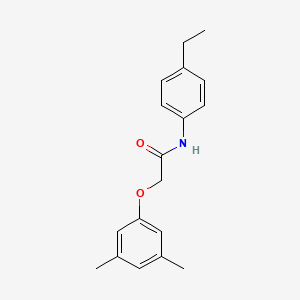
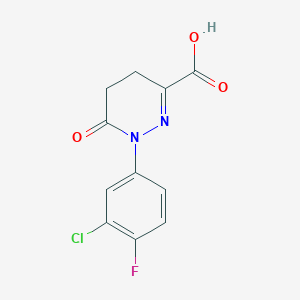
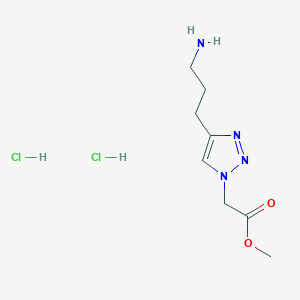
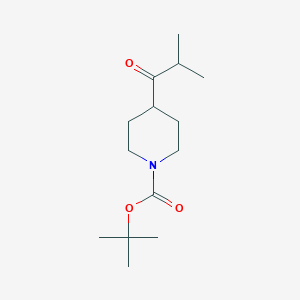
![N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2809547.png)
![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2809548.png)
![7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2809550.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2809551.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)